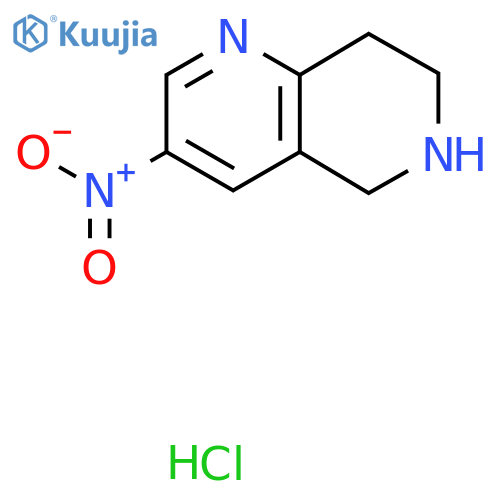

Cas no 1354542-05-4 (3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride)

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

- AK338977

- 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl

- DS-12597

- 3-Nitro-5,6,7,8-tetrahydro-[1,6]naphthyridine hydrochloride

- Y10399

- 1354542-05-4

- CS-0128628

- 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridinehydrochloride

- 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride

- AKOS015843574

- SCHEMBL26640541

-

- MDL: MFCD16249529

- インチ: 1S/C8H9N3O2.ClH/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9H,1-2,4H2;1H

- InChIKey: LIFQMEDMAHFVBF-UHFFFAOYSA-N

- SMILES: Cl.[O-][N+](C1C=NC2=C(C=1)CNCC2)=O

計算された属性

- 精确分子量: 215.0461543g/mol

- 同位素质量: 215.0461543g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 0

- 複雑さ: 204

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.7

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0999465-5g |

3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride |

1354542-05-4 | 95% | 5g |

$1850 | 2024-08-02 | |

| Alichem | A219008214-10g |

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride |

1354542-05-4 | 97% | 10g |

2,478.28 USD | 2021-06-15 | |

| Chemenu | CM238225-10g |

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride |

1354542-05-4 | 97% | 10g |

$2186 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16315-100mg |

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride |

1354542-05-4 | 97% | 100mg |

¥392.0 | 2023-09-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO090-50mg |

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride |

1354542-05-4 | 97% | 50mg |

417.0CNY | 2021-07-12 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0356-5g |

3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride |

1354542-05-4 | 95% | 5g |

$1350 | 2023-09-07 | |

| 1PlusChem | 1P00HUM5-1g |

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride |

1354542-05-4 | 97% | 1g |

$503.00 | 2023-12-22 | |

| A2B Chem LLC | AI32029-100mg |

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride |

1354542-05-4 | 97% | 100mg |

$123.00 | 2024-04-20 | |

| 1PlusChem | 1P00HUM5-250mg |

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride |

1354542-05-4 | 97% | 250mg |

$208.00 | 2023-12-22 | |

| abcr | AB462592-100mg |

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl; . |

1354542-05-4 | 100mg |

€412.80 | 2025-02-20 |

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride 関連文献

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochlorideに関する追加情報

Introduction to 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No. 1354542-05-4)

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1354542-05-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class of heterocyclic aromatic molecules, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The nitro group and the tetrahydropyridine moiety in its structure contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The structure of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride consists of a fused bicyclic system with a nitro substituent at the 3-position and a tetrahydropyridine ring at the 5-8 positions. This arrangement imparts specific electronic and steric characteristics that influence its interactions with biological targets. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations.

In recent years, there has been growing interest in developing novel therapeutic agents based on naphthyridine derivatives due to their demonstrated efficacy in modulating multiple biological pathways. Research has highlighted the potential of this class of compounds in treating a range of diseases, including infectious disorders, inflammatory conditions, and neoplastic diseases. The nitro group in 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride serves as a key pharmacophore that can be further modified to enhance pharmacological activity and selectivity.

One of the most compelling aspects of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is its versatility as a chemical probe and lead compound. Studies have demonstrated its ability to interact with various enzymes and receptors involved in disease pathogenesis. For instance, researchers have explored its potential as an inhibitor of bacterial enzymes that are critical for bacterial survival and virulence. The nitro group's redox-active nature allows for further functionalization via reduction or oxidation reactions, enabling the synthesis of analogs with tailored biological properties.

The pharmaceutical industry has been particularly keen on exploring naphthyridine derivatives for their antimicrobial properties. 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has shown promise in preliminary studies as a scaffold for developing novel antibiotics capable of overcoming drug resistance mechanisms. Its structural features allow for selective binding to bacterial targets while minimizing toxicity to host cells. This makes it an attractive candidate for further optimization into next-generation antimicrobial agents.

Moreover, the compound's ability to cross biological membranes has been investigated in drug delivery systems. Researchers have leveraged its lipophilic characteristics to develop prodrugs that enhance bioavailability and targeted delivery of therapeutic payloads. This aspect is particularly relevant in oncology research, where efficient delivery of chemotherapeutic agents remains a significant challenge.

The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex heterocyclic frameworks. Key synthetic strategies include cyclization reactions followed by nitration and functional group modifications. Advances in catalytic methods have further refined these processes, enabling higher yields and purities of the final product.

In academic research circles,3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has been employed as a building block for more complex derivatives with enhanced pharmacological profiles. By introducing additional substituents or altering the core scaffold، scientists aim to fine-tune interactions with biological targets such as kinases、GPCRs、and ion channels. These efforts are part of broader initiatives to develop precision medicine approaches tailored to individual patient needs.

The safety profile of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is another critical consideration in its development as a pharmaceutical candidate. Preclinical studies have assessed its toxicity、pharmacokinetics、and potential side effects through in vitro и in vivo models. These evaluations are essential for determining appropriate dosing regimens и minimizing risks associated with long-term use.

The role of computational chemistry и molecular modeling в enhancing our understanding of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride's interactions с biological targets cannot be overstated. Advanced computational techniques allow researchers to predict binding affinities、metabolic stability、and other key pharmacokinetic parameters before conducting expensive wet-lab experiments. This approach accelerates drug discovery pipelines и reduces attrition rates by identifying promising candidates early on.

In conclusion,3-Nitro-5,6,7,

1354542-05-4 (3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride) Related Products

- 57790-52-0(9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester)

- 2137767-76-9(4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid)

- 1261853-11-5(4-Amino-2,6-bis(3-(trifluoromethoxy)phenyl)pyridine)

- 330818-10-5(4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide)

- 1361651-70-8(3'-(Difluoromethyl)-2,3,6-trichloro-4'-(trifluoromethyl)biphenyl)

- 1269152-20-6(2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile)

- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)

- 6833-13-2(2-Chloro-N-phenylbenzamide)

- 2172481-36-4(1-4-amino-4-(1-tert-butyl-1H-pyrazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)

- 881444-18-4(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)